Cas no 2248282-83-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate is a specialized heterocyclic compound featuring a fused isoindole and pyrazolopyridine scaffold. Its structural complexity imparts unique reactivity, making it valuable in pharmaceutical and agrochemical research. The presence of both electron-withdrawing and sterically hindered groups enhances its potential as an intermediate in the synthesis of bioactive molecules. The compound’s stability under various conditions allows for versatile applications in cross-coupling reactions and derivatization. Its well-defined molecular architecture facilitates precise modifications, supporting the development of targeted compounds with optimized properties. This product is particularly useful in medicinal chemistry for probing structure-activity relationships.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate structure
2248282-83-7 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate
CAS No:2248282-83-7
MF:C20H18N4O4
Molecular Weight:378.381324291229
CID:6352616
PubChem ID:165732949

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate 化学的及び物理的性質

名前と識別子

    • EN300-6522786
    • 2248282-83-7
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate
    • インチ: 1S/C20H18N4O4/c1-10-15(11(2)21-18-17(10)12(3)22-23(18)4)9-16(25)28-24-19(26)13-7-5-6-8-14(13)20(24)27/h5-8H,9H2,1-4H3
    • InChIKey: VFNPCHBBQJFEKJ-UHFFFAOYSA-N
    • SMILES: O(C(CC1=C(C)N=C2C(C(C)=NN2C)=C1C)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • 精确分子量: 378.13280507g/mol
  • 同位素质量: 378.13280507g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 647
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 94.4Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6522786-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate
2248282-83-7 95.0%
0.25g
$723.0 2025-03-14
Enamine
EN300-6522786-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate
2248282-83-7 95.0%
5.0g
$2277.0 2025-03-14
Enamine
EN300-6522786-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate
2248282-83-7 95.0%
0.05g
$660.0 2025-03-14
Enamine
EN300-6522786-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate
2248282-83-7 95.0%
1.0g
$785.0 2025-03-14
Enamine
EN300-6522786-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate
2248282-83-7 95.0%
2.5g
$1539.0 2025-03-14
Enamine
EN300-6522786-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate
2248282-83-7 95.0%
0.1g
$691.0 2025-03-14
Enamine
EN300-6522786-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate
2248282-83-7 95.0%
10.0g
$3376.0 2025-03-14
Enamine
EN300-6522786-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate
2248282-83-7 95.0%
0.5g
$754.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate (CAS No. 2248282-83-7)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate, identified by its CAS number 2248282-83-7, represents a significant advancement in the field of medicinal chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological properties and potential applications in therapeutic interventions. The structural framework of this compound incorporates elements from multiple chemical moieties, including isoindole, tetramethylpyrazolopyridine, and an acetic acid derivative, which collectively contribute to its unique chemical and biological characteristics.

Recent research in the domain of drug discovery has highlighted the importance of multifunctional scaffolds that can modulate multiple biological pathways simultaneously. The presence of the 1,3-dioxo group in the isoindole core suggests potential for redox-active properties, which are increasingly being explored in the development of bioactive molecules. Furthermore, the tetramethylpyrazolopyridine moiety is known for its ability to enhance binding affinity and selectivity towards certain biological targets, making it a valuable component in the design of novel therapeutic agents.

The acetic acid derivative at the terminal position of the molecule introduces a pharmacophore that can interact with biological receptors or enzymes in a manner conducive to therapeutic effects. This structural feature aligns with current trends in medicinal chemistry where functional groups are strategically incorporated to optimize drug-like properties such as solubility, bioavailability, and metabolic stability. The combination of these elements in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate (CAS No. 2248282-83-7) positions it as a promising candidate for further investigation in various disease models.

In the context of contemporary pharmaceutical research, heterocyclic compounds like this one are being extensively studied for their potential applications in treating a wide range of disorders. The isoindole core has been implicated in various biological processes, including anti-inflammatory and antimicrobial activities. Meanwhile, the pyrazolopyridine moiety has shown promise in modulating enzyme activity and receptor binding. The synergistic effects of these components make 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate an intriguing subject for further exploration.

One particularly noteworthy aspect of this compound is its potential to interact with targets involved in metabolic diseases. Emerging evidence suggests that isoindole derivatives can influence pathways related to glucose metabolism and lipid biosynthesis. Additionally, the tetramethylpyrazolopyridine component may contribute to its efficacy by enhancing binding interactions with enzymes such as kinases or phosphodiesterases. These interactions are critical for modulating cellular signaling cascades that underpin many physiological processes.

The synthesis and characterization of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetate (CAS No. 2248282-83-7) have been performed using state-of-the-art methodologies to ensure high purity and yield. Advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm its molecular structure and confirm its identity. These analytical methods provide critical insights into the compound's conformational dynamics and chemical environment.

From a computational chemistry perspective, molecular modeling studies have been conducted to predict the binding modes of this compound with potential biological targets. These simulations have revealed favorable interactions with proteins involved in inflammation and cell proliferation. Such insights are invaluable for guiding structure-based drug design efforts aimed at optimizing potency and selectivity.

The pharmacokinetic profile of 1,3-dioxo-2,3-dihydro-1H-isointerest-indole derivatives like this one is also under scrutiny as part of comprehensive drug development strategies. Factors such as absorption, distribution, metabolism, and excretion (ADME) are carefully evaluated to ensure that the compound exhibits desirable pharmacokinetic properties upon administration. Preliminary studies suggest that modifications within its structure could enhance oral bioavailability while minimizing off-target effects.

In conclusion,1,3-dioxo--dihydro--isoindol--yl-tetramethyl--pyrazolopyridine-acetate (CAS No.--224828--83--7) represents a compelling example of how innovative molecular design can yield bioactive compounds with therapeutic potential across multiple disease areas. Its unique structural composition underscores its versatility as a scaffold for further medicinal chemistry exploration, particularly when integrated into larger research initiatives aimed at addressing unmet medical needs through targeted intervention strategies.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd